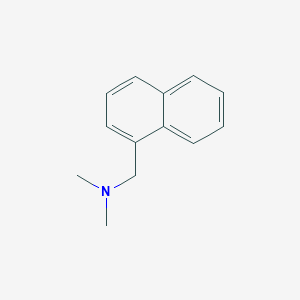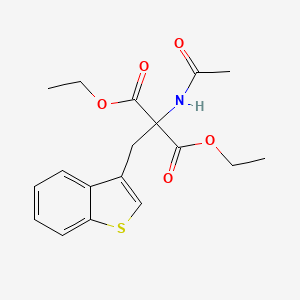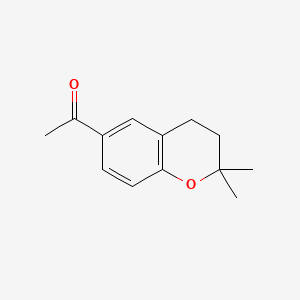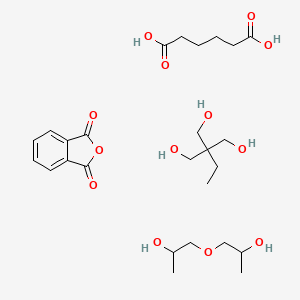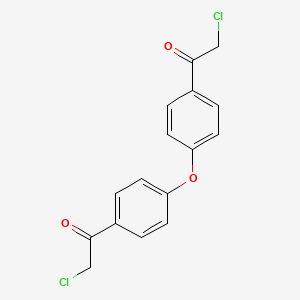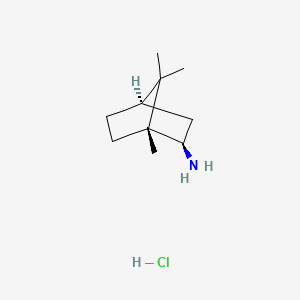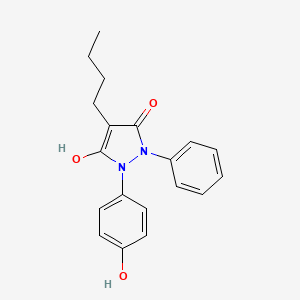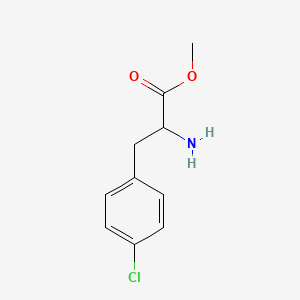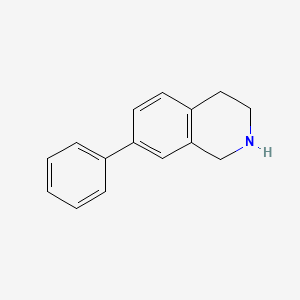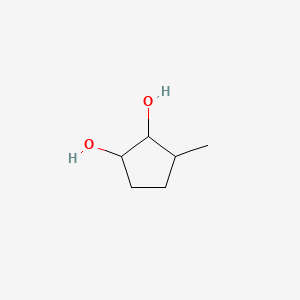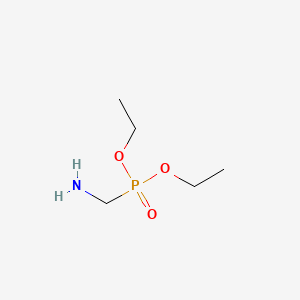
Diethyl aminomethylphosphonate
Vue d'ensemble
Description
Diethyl aminomethylphosphonate is a chemical compound with the molecular formula C5H14NO3P . It is also known by other names such as Diethyl aminomethanephosphonate and diethoxyphosphorylmethanamine .
Synthesis Analysis
The synthesis of α-aminophosphonates, which includes diethyl aminomethylphosphonate, can be achieved using diphenylphosphinic acid as an efficient organocatalyst . This process involves a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The reaction time, catalyst amount, and medium temperature are optimized using a full factorial experiment design .Molecular Structure Analysis
The molecular structure of diethyl aminomethylphosphonate is represented by the InChI code1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 . The molecular weight of the compound is 167.14 g/mol . Physical And Chemical Properties Analysis
Diethyl aminomethylphosphonate is a liquid at room temperature . Its molecular weight is 167.14 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
-
Separation of Metals and Rare Earth by Solvent Extraction
- Field : Chemistry
- Application : Aminomethylphosphonic acids are used in the separation of metals and rare earth elements .
- Method : The method involves using these acids as chelating agents to bind the metals, facilitating their extraction .
- Results : The results of this application are the successful separation of metals and rare earth elements .
-
Use in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : These compounds are used in medicinal chemistry due to their N-C-P molecular fragment .
- Method : The specific methods of application in medicinal chemistry can vary widely depending on the specific context .
- Results : The results of this application are the development of new drugs and treatments .
-
Use as Pesticides/Herbicides
- Field : Agriculture
- Application : Aminomethylphosphonic acids are used as pesticides and herbicides .
- Method : These compounds are applied to crops to control pests and weeds .
- Results : The results of this application are the successful control of pests and weeds, leading to increased crop yields .
-
Use in Water-Decontamination Systems
- Field : Environmental Science
- Application : These compounds are used in water-decontamination systems .
- Method : The specific methods of application in water decontamination can vary widely depending on the specific context .
- Results : The results of this application are the successful decontamination of water, making it safe for use .
-
Use in Organometallic Complexes
-
Use as Biocide and Pesticide
- Field : Agriculture and Public Health
- Application : Aminomethylphosphonic acids can be used as biocides and pesticides .
- Method : These compounds can be applied to various environments to control harmful organisms .
- Results : The results of this application are the successful control of harmful organisms, leading to improved public health and agricultural productivity .
-
Use in Research to Assess Glyphosate Exposure
- Field : Environmental Science
- Application : Aminomethylphosphonic acids are used in research to assess the exposure of glyphosate .
- Method : These compounds can be detected in environmental samples to determine the extent of glyphosate use .
- Results : The results of this application are the ability to monitor and manage the use of glyphosate, a widely used herbicide .
-
Use in Corrosion Control
- Field : Material Science
- Application : Aminomethylphosphonic acids can reduce and stop corrosion, protecting electroplating or chemical plating .
- Method : These compounds can be applied to metal surfaces to form a protective layer .
- Results : The results of this application are the extended lifespan and improved performance of metal components .
-
Use as Biocide and Pesticide
- Field : Public Health
- Application : Aminomethylphosphonic acids can be used as biocides and pesticides .
- Method : These compounds can be applied to various environments to control harmful organisms .
- Results : The results of this application are the successful control of harmful organisms, leading to improved public health .
-
Use in Research to Assess Glyphosate Exposure
- Field : Environmental Science
- Application : Aminomethylphosphonic acids are used in research to assess the exposure of glyphosate .
- Method : These compounds can be detected in environmental samples to determine the extent of glyphosate use .
- Results : The results of this application are the ability to monitor and manage the use of glyphosate, a widely used herbicide .
-
Use in Corrosion Control
- Field : Material Science
- Application : Aminomethylphosphonic acids can reduce and stop corrosion, protecting electroplating or chemical plating .
- Method : These compounds can be applied to metal surfaces to form a protective layer .
- Results : The results of this application are the extended lifespan and improved performance of metal components .
Propriétés
IUPAC Name |
diethoxyphosphorylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCDEFKKLRXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364566 | |
| Record name | diethyl aminomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl aminomethylphosphonate | |
CAS RN |
50917-72-1 | |
| Record name | diethyl aminomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (aminomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


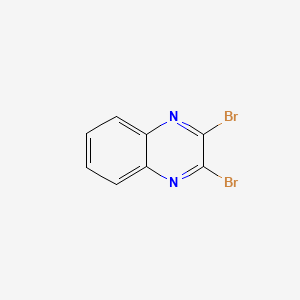
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)

![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
